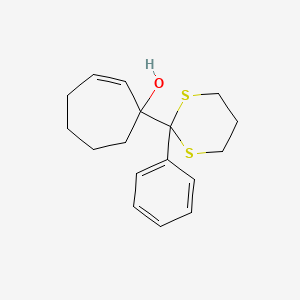
Triplutonium aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triplutonium aluminium would likely involve the reaction of plutonium and aluminium under controlled conditions. One possible method could be the direct combination of plutonium and aluminium metals at high temperatures in an inert atmosphere to prevent oxidation. Another approach might involve the use of chemical vapor deposition techniques to deposit thin films of this compound on a substrate.
Industrial Production Methods
Industrial production of this compound would require specialized facilities capable of handling radioactive materials like plutonium. The process would involve stringent safety protocols to protect workers and the environment from radiation exposure. Advanced metallurgical techniques, such as arc melting or powder metallurgy, could be employed to produce bulk quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Triplutonium aluminium would likely undergo various types of chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reacting with reducing agents to form lower oxidation states.
Substitution: Replacing one element or group with another in a chemical reaction.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Oxygen, chlorine, or fluorine.
Reducing agents: Hydrogen, carbon monoxide, or lithium aluminium hydride.
Substitution reagents: Halogens or other reactive elements.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of this compound could produce plutonium oxide and aluminium oxide, while reduction might yield lower oxidation states of plutonium and elemental aluminium.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, triplutonium aluminium could be studied for its unique electronic and structural properties. Researchers might investigate its potential as a catalyst for various chemical reactions or its ability to form novel coordination complexes.
Biology and Medicine
While the use of plutonium in biological and medical applications is limited due to its radioactivity, this compound could be explored for its potential in targeted radiotherapy. The compound might be used to deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue.
Industry
In industry, this compound could find applications in advanced materials science. Its unique combination of properties might make it suitable for use in high-strength alloys, nuclear reactors, or specialized coatings for aerospace and defense applications.
Mecanismo De Acción
The mechanism of action of triplutonium aluminium would depend on its specific application. In radiotherapy, for example, the compound would exert its effects by emitting radiation that damages the DNA of cancer cells, leading to cell death. The molecular targets and pathways involved would include DNA, cellular repair mechanisms, and apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to triplutonium aluminium might include other actinide-aluminium alloys, such as uranium aluminium or thorium aluminium. These compounds share some chemical and physical properties with this compound.
Uniqueness
The uniqueness of this compound would lie in its specific combination of plutonium and aluminium properties. Plutonium’s radioactivity and complex electronic structure, combined with aluminium’s lightweight and high-strength characteristics, could result in a compound with novel and valuable properties for various applications.
Conclusion
While this compound is a hypothetical compound, exploring its potential synthesis, reactions, applications, and mechanisms of action provides valuable insights into the fascinating world of actinide-aluminium chemistry. Further research and development could unlock new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
AlPu3 |
|---|---|
Peso molecular |
759.17415 g/mol |
InChI |
InChI=1S/Al.3Pu |
Clave InChI |
WCXQNGUEXJYQAX-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Pu].[Pu].[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


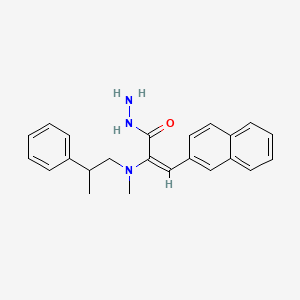

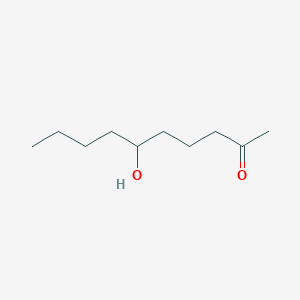
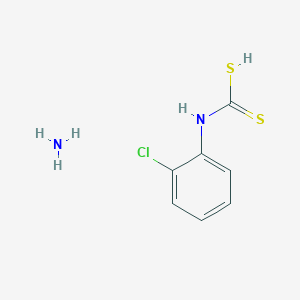
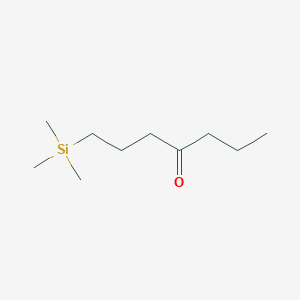

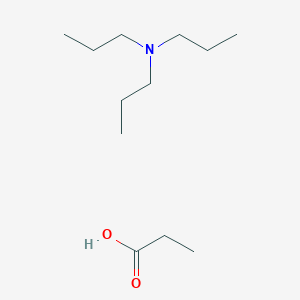
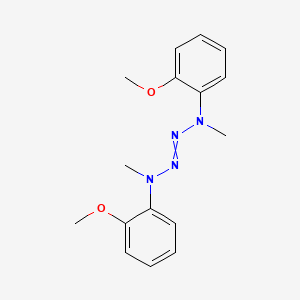
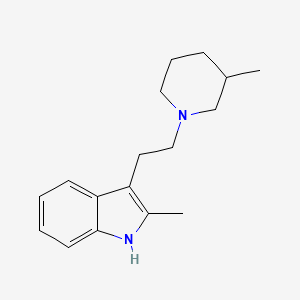

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)


